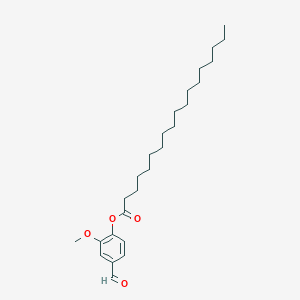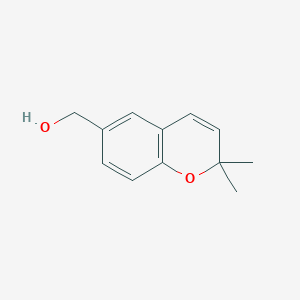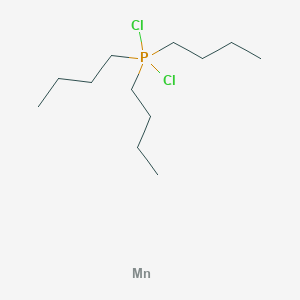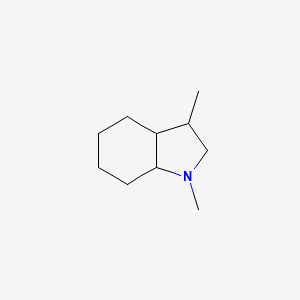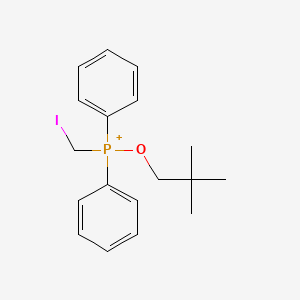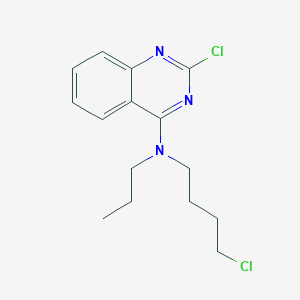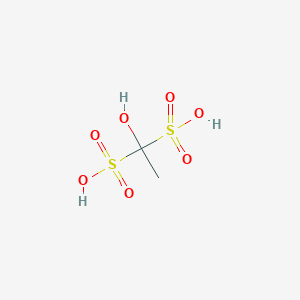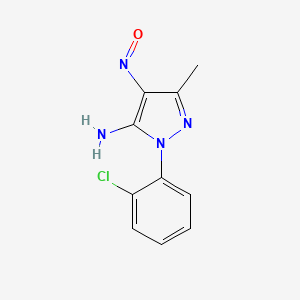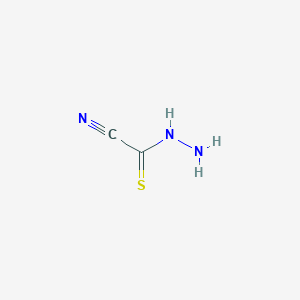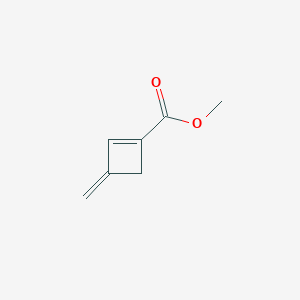![molecular formula C13H10N4S B14422871 4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline CAS No. 82855-23-0](/img/structure/B14422871.png)
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings This compound is particularly interesting due to its structural features, which include a benzothiazole moiety and an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline typically involves a diazo coupling reaction. The process begins with the diazotization of an aromatic amine, such as aniline, using nitrous acid (HNO2). The resulting diazonium salt is then coupled with a benzothiazole derivative to form the azo compound. The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the synthesis of azo dyes, including this compound, is often performed using continuous flow processes. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of colored textiles, inks, and plastics.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. The molecular targets include DNA, proteins, and cellular membranes, and the pathways involved are primarily related to oxidative stress and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]aniline
- 3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
Uniqueness
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline is unique due to its specific combination of a benzothiazole moiety and an azo group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of applications and higher stability under various conditions.
Propiedades
Número CAS |
82855-23-0 |
|---|---|
Fórmula molecular |
C13H10N4S |
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
4-(2,1-benzothiazol-3-yldiazenyl)aniline |
InChI |
InChI=1S/C13H10N4S/c14-9-5-7-10(8-6-9)15-16-13-11-3-1-2-4-12(11)17-18-13/h1-8H,14H2 |
Clave InChI |
HUMLOFGVHAZOHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(SN=C2C=C1)N=NC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


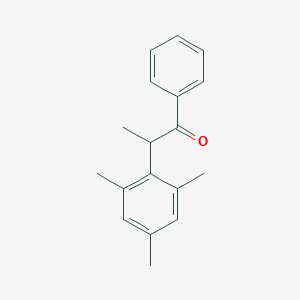
![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)
